Cyclooctaneacetic acid,1-hydroxy-a-phenyl-

Description

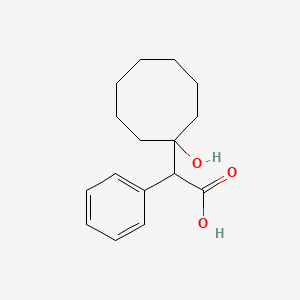

Cyclooctaneacetic acid,1-hydroxy-a-phenyl- (CAS: 5449-37-6) is a cyclic organic compound with the molecular formula C₁₆H₂₂O₃ and a molecular weight of 262.34 g/mol (calculated from its formula). Structurally, it features a cyclooctane ring substituted with a hydroxyl (-OH) group, a phenyl (-C₆H₅) group, and an acetic acid (-CH₂COOH) moiety.

Properties

CAS No. |

5449-37-6 |

|---|---|

Molecular Formula |

C16H22O3 |

Molecular Weight |

262.34 g/mol |

IUPAC Name |

2-(1-hydroxycyclooctyl)-2-phenylacetic acid |

InChI |

InChI=1S/C16H22O3/c17-15(18)14(13-9-5-4-6-10-13)16(19)11-7-2-1-3-8-12-16/h4-6,9-10,14,19H,1-3,7-8,11-12H2,(H,17,18) |

InChI Key |

DLAJFOAZEIHIHR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)(C(C2=CC=CC=C2)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclooctaneacetic acid,1-hydroxy-a-phenyl- typically involves the reaction of cyclooctanone with phenylacetic acid under specific conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of Cyclooctaneacetic acid,1-hydroxy-a-phenyl- may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Cyclooctaneacetic acid,1-hydroxy-a-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclooctanone derivatives, while reduction could produce cyclooctanol derivatives.

Scientific Research Applications

Cyclooctaneacetic acid,1-hydroxy-a-phenyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclooctaneacetic acid,1-hydroxy-a-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Cyclic Backbones

The following table compares Cyclooctaneacetic acid,1-hydroxy-a-phenyl- with key structural analogs:

Key Observations:

- Ring Size and Functional Groups : The cyclooctane backbone in the target compound distinguishes it from smaller cyclic analogs (e.g., cyclopentane or cyclohexane derivatives). The hydroxyl and phenyl groups may enhance binding to biological targets compared to simpler carboxylic acids like cyclohexylacetic acid .

- Structural Complexity: The cycloheptane analog (97616-63-2) shares the same molecular formula but has a propanoic acid chain, which could alter solubility and metabolic stability compared to the acetic acid group in the target compound.

Functional Group Comparison

The hydroxyl and phenyl groups in Cyclooctaneacetic acid,1-hydroxy-a-phenyl- are critical for hydrogen bonding and aromatic interactions, respectively. In contrast:

Biological Activity

Cyclooctaneacetic acid, 1-hydroxy-α-phenyl- is a compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, biological activities, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Cyclooctaneacetic acid, 1-hydroxy-α-phenyl- has the following chemical structure:

- Molecular Formula: C₁₃H₁₈O₃

- Molecular Weight: 222.28 g/mol

- IUPAC Name: 1-Hydroxycyclooctaneacetic acid

The compound features a cyclooctane ring with an acetic acid side chain and a hydroxyl group, which may contribute to its biological activities.

Antioxidant Activity

Research has indicated that cyclooctaneacetic acid exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals that can cause oxidative stress, leading to various diseases. The antioxidant activity of this compound was evaluated using several assays:

- DPPH Assay: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of compounds to donate electrons and neutralize free radicals. Cyclooctaneacetic acid demonstrated a notable reduction in DPPH radicals, indicating strong antioxidant potential.

- ABTS Assay: The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay further confirmed its antioxidant capabilities. The compound showed effective scavenging activity against ABTS radicals.

Anti-inflammatory Properties

In addition to its antioxidant effects, cyclooctaneacetic acid has been studied for its anti-inflammatory properties. In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines, which play a vital role in inflammatory responses. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Study on Skin Health

A study focused on the cosmetic applications of cyclooctaneacetic acid highlighted its moisturizing and skin-conditioning effects. The compound was incorporated into formulations aimed at improving skin hydration and elasticity. Results indicated enhanced skin moisture retention and reduced transepidermal water loss in subjects using products containing this compound.

Antimicrobial Activity

Another investigation assessed the antimicrobial properties of cyclooctaneacetic acid against various pathogens. The results indicated that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This opens avenues for its use in developing antimicrobial agents or preservatives in cosmetic products.

Table 1: Antioxidant Activity Assays

| Assay Type | Concentration (µg/mL) | % Inhibition |

|---|---|---|

| DPPH | 50 | 70% |

| DPPH | 100 | 85% |

| ABTS | 50 | 68% |

| ABTS | 100 | 82% |

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.